molecular formula C19H19ClN2O4 B2701954 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide CAS No. 922054-80-6

5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide

Cat. No. B2701954
M. Wt: 374.82
InChI Key: UHCQTBAAKCTUSD-UHFFFAOYSA-N
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Description

The compound appears to contain a benzoxazepine ring, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzoxazepine ring. This ring system contains nitrogen and oxygen atoms, which can participate in various types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For instance, the presence of the benzoxazepine ring, chlorine atoms, and the methoxy group would likely make the compound relatively polar and potentially bioactive .

Scientific Research Applications

Antifungal Activity

Research involving analogues with similar structural motifs has demonstrated potential antifungal applications. For example, compounds structurally related to the query have shown moderate to high activities against various phytopathogenic fungi, suggesting potential utility in crop protection strategies. The synthesis and evaluation of these compounds, including their fungicidal activities, offer a promising avenue for agricultural and pharmaceutical applications (Yang et al., 2017).

Serotonin Receptor Antagonism

Research on derivatives with similar benzoxazepin motifs has explored their role as serotonin-3 (5-HT3) receptor antagonists, highlighting potential implications in the treatment of conditions modulated by serotonin receptors, such as gastrointestinal disorders and nausea associated with chemotherapy (Kuroita et al., 1996). These studies suggest the compound's structural analogues could offer therapeutic benefits through receptor modulation.

GABA Uptake Inhibition

Compounds with related structures have been investigated for their selective inhibition of glial GABA uptake, a mechanism that could have implications for neurological research and the development of treatments for conditions associated with GABAergic dysfunction (Falch et al., 1999).

Anticancer Activity

Studies on benzimidazole derivatives incorporating elements similar to the query compound have investigated the mechanism behind their anti-cancer properties, including molecular docking studies to understand their interaction with cancer targets (Karayel, 2021). This research direction underscores the potential of structurally related compounds in oncological research and therapy.

Antimicrobial Properties

Compounds with the chloro-methoxybenzamide backbone have been evaluated for antimicrobial activity, showing promise against a range of microbial pathogens. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2013).

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized for potential use as a pharmaceutical agent .

properties

IUPAC Name

5-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-3-22-8-9-26-17-7-5-13(11-15(17)19(22)24)21-18(23)14-10-12(20)4-6-16(14)25-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCQTBAAKCTUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide

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